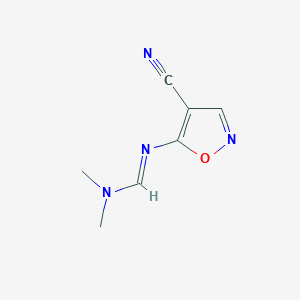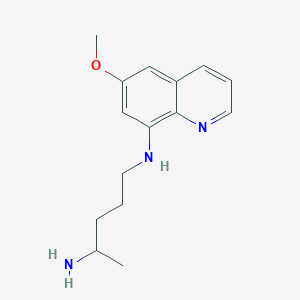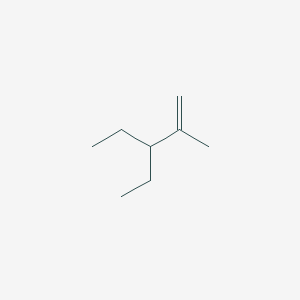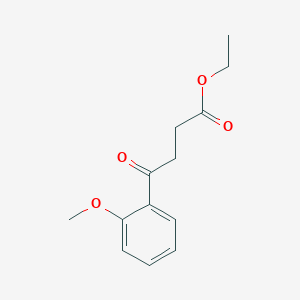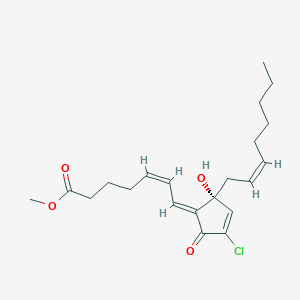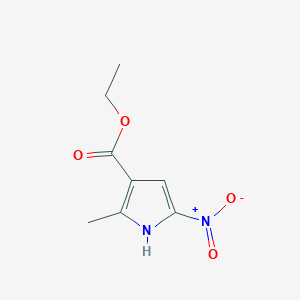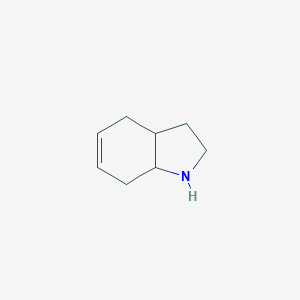
2,3,3a,4,7,7a-hexahydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3a,4,7,7a-hexahydro-1H-indole, commonly known as tetrahydroquinoline, is a heterocyclic organic compound. It has a wide range of applications in the field of medicinal chemistry due to its unique structural properties. In
科学的研究の応用
Tetrahydroquinoline has been extensively studied for its potential medicinal properties. It has been found to have activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models.
作用機序
The mechanism of action of tetrahydroquinoline is not fully understood. However, it is believed to act on several cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to modulate the levels of oxidative stress and inflammation in cells.
生化学的および生理学的効果
Tetrahydroquinoline has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. It has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, tetrahydroquinoline has been shown to increase the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using tetrahydroquinoline in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods with good yields. Another advantage is its versatility in terms of its potential applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for the study of tetrahydroquinoline. One direction is the development of more efficient synthesis methods. Another direction is the optimization of its use in cancer research, Alzheimer's disease research, and Parkinson's disease research. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Overall, tetrahydroquinoline has great potential for future research and development in the field of medicinal chemistry.
合成法
There are several methods for the synthesis of tetrahydroquinoline. One of the most commonly used methods is the Povarov reaction. This involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. Another method is the Hantzsch reaction, which involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Both of these methods result in the formation of tetrahydroquinoline with good yields.
特性
CAS番号 |
100860-02-4 |
|---|---|
製品名 |
2,3,3a,4,7,7a-hexahydro-1H-indole |
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC名 |
2,3,3a,4,7,7a-hexahydro-1H-indole |
InChI |
InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,7-9H,3-6H2 |
InChIキー |
VWHSDFNFHGSPLE-UHFFFAOYSA-N |
SMILES |
C1CNC2C1CC=CC2 |
正規SMILES |
C1CNC2C1CC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
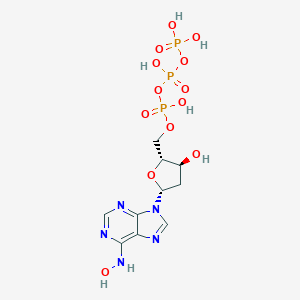
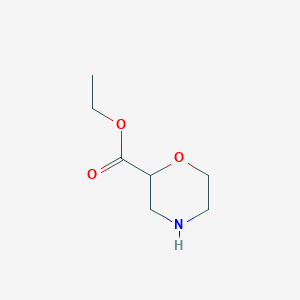
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
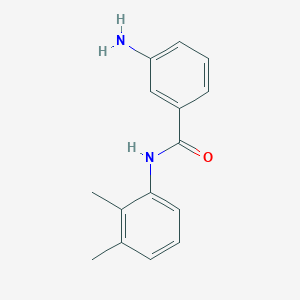
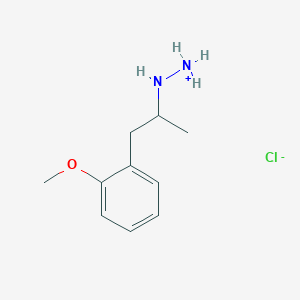
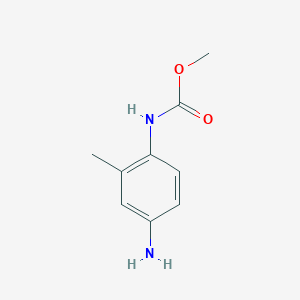
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
